Hexaphthalic acid
Overview
Description
Hexaphthalic acid is an organic compound with the chemical formula C38H26O4. It is a solid crystalline substance that decomposes upon heating to a certain temperature. In the laboratory, this compound is primarily used as an intermediate in organic synthesis, including the synthesis of polymers, dyes, and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hexaphthalic acid typically involves multi-step synthesis reactions starting from benzene. The synthetic routes may include acylation of benzene, followed by ring-opening and closing reactions to form the desired structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic processes as those used in laboratory settings. The specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexaphthalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Hexaphthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, polymers, and dyes.
Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: Investigated for potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of high-performance materials, coatings, and pigments
Mechanism of Action
The mechanism of action of hexaphthalic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Hexaphthalic acid can be compared with other similar compounds, such as:
Phthalic acid: An aromatic dicarboxylic acid with the formula C8H6O4.
Isophthalic acid: Another aromatic dicarboxylic acid, differing in the position of the carboxyl groups on the benzene ring.
Terephthalic acid: An aromatic dicarboxylic acid used primarily in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
This compound is unique due to its specific structure and properties, which make it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26O4/c39-37(40)35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(24-20-34)38(41)42/h1-24H,(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYFHDBTDJEEAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.